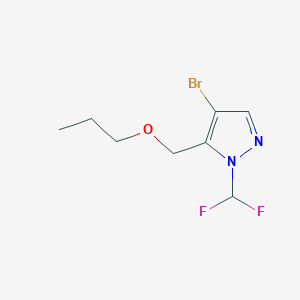
4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant interest in scientific research due to its potential use in various fields. This pyrazole derivative is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that this compound may act as an inhibitor of specific enzymes or proteins involved in various biological processes such as cell division, inflammation, and neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole has various biochemical and physiological effects depending on the specific application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In agrochemicals, it has been shown to inhibit the growth of specific weeds and fungi. In materials science, it has been shown to have specific properties such as high thermal stability and solubility in organic solvents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole in lab experiments include its high yield of synthesis, its potential as a drug candidate, and its specific properties in materials science. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity in biological systems.
Direcciones Futuras
For 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole research include further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential use in other fields such as nanotechnology and catalysis. Additionally, studies on the toxicity and safety of this compound in biological systems are needed to fully understand its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-5-(propoxymethyl)-1H-pyrazole with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at an elevated temperature. The yield of the reaction is around 60-70%.
Aplicaciones Científicas De Investigación
4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole has been studied for its potential use in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. In agrochemicals, it has been studied for its potential as a herbicide and fungicide. In materials science, it has been investigated for its potential as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
4-bromo-1-(difluoromethyl)-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2N2O/c1-2-3-14-5-7-6(9)4-12-13(7)8(10)11/h4,8H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKAPDVHIBXBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)sulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2895714.png)


![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)
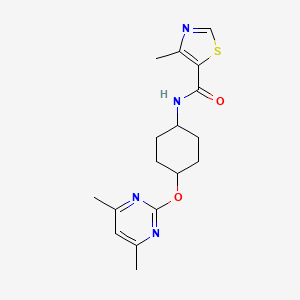
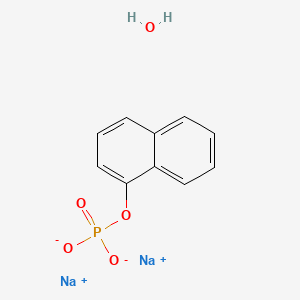
![Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate](/img/structure/B2895726.png)
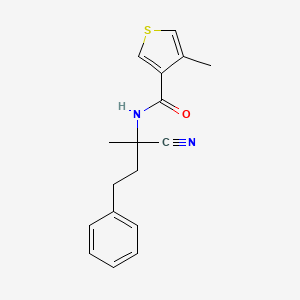
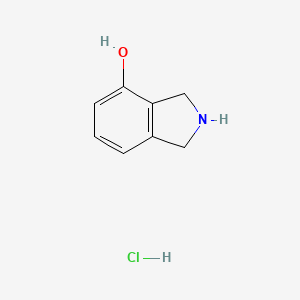
![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)
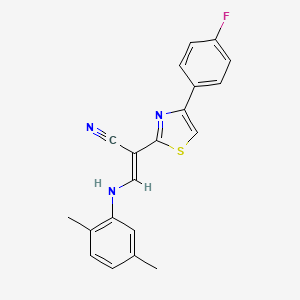
![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)
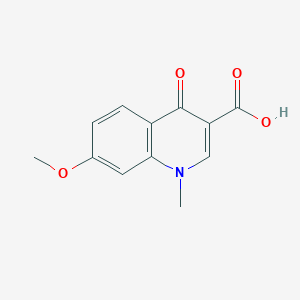
![Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2895737.png)